硼烷-d3(1M in THF)

概述

描述

Borane-d3 (1M in THF) is a solution of borane, a boron hydride, in tetrahydrofuran (THF). It acts as a borane source for oxazaborolidine catalyzed asymmetric reductions and is utilized to reduce nylon surface amide groups to secondary amines .

Synthesis Analysis

The complex can be generated by the dissolution of diborane in THF or prepared by the oxidation of sodium borohydride with iodine in THF . It can also be synthesized using 2-methyl-2-butene in THF .Molecular Structure Analysis

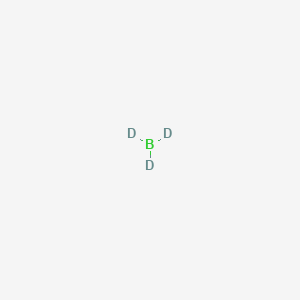

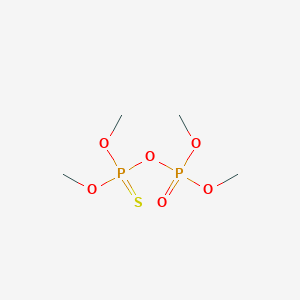

The molecular structure of Borane-d3 (1M in THF) is represented by the empirical formula BD3 · C4H8O .Chemical Reactions Analysis

Borane-d3 (1M in THF) is widely used in organic synthesis for reductions and hydroboration reactions . It can reduce carboxylic acids to alcohols and is a common route for the reduction of amino acids to amino alcohols .Physical And Chemical Properties Analysis

Borane-d3 (1M in THF) has a density of 0.881 g/mL at 25 °C and is stored at temperatures between 2-8°C . It is highly sensitive to air, requiring the use of air-free techniques .科学研究应用

Reduction of Carboxylic Acids to Alcohols

Borane-d3 in THF is commonly used to reduce carboxylic acids to alcohols. This reaction is particularly useful in the synthesis of isotopically labeled alcohols, which are important in tracer studies and in the investigation of reaction mechanisms .

Synthesis of Amino Alcohols

The compound is effective in reducing amino acids to amino alcohols. This process is a key step in the production of valinol and other amino alcohols, which serve as intermediates in the synthesis of various pharmaceuticals .

Preparation of Organoboron Compounds

Borane-d3 adds across alkenes to generate organoboron compounds. These intermediates are pivotal in organic synthesis and can be used to create complex molecules through subsequent reactions .

Reduction of Aldehydes, Ketones, and Esters

This reagent is adept at reducing a wide range of functional groups including aldehydes, ketones, and esters to their corresponding alcohols. This makes it a versatile tool in the chemist’s toolkit for the synthesis of a broad array of organic compounds .

Conversion of Nitriles, Epoxides, and Amides

Borane-d3 is used to reduce nitriles to amines, epoxides to alcohols, and amides to amines or alcohols. These transformations are crucial in modifying the functionality of molecules for further chemical manipulation or for altering their biological activity .

Isotopic Labeling

Due to its deuterium content, Borane-d3 is an important reagent for isotopic labeling. It is used to introduce deuterium atoms into organic molecules, which is essential for studies involving nuclear magnetic resonance (NMR) spectroscopy and for understanding the dynamics of chemical processes .

作用机制

Target of Action

Borane-d3 (1M in THF), also known as Borane-THF, primarily targets various functional groups in organic compounds . These include carboxylic acids, aldehydes, ketones, esters, acid chlorides, nitriles, epoxides, amides, lactones, oximes, and imines . The compound’s role is to reduce these functional groups into corresponding alcohols and amines .

Mode of Action

Borane-d3 (1M in THF) interacts with its targets through a process known as hydroboration . In this process, the boron atom in Borane-d3 adds across the carbon-oxygen double bond of the target functional group . This results in the formation of organoboranes , which can be further oxidized to yield alcohols, phenols, and 1,3-diols .

Biochemical Pathways

The hydroboration reaction involving Borane-d3 (1M in THF) affects the biochemical pathways of the target compounds . The reduction of functional groups alters the chemical structure of the target compounds, leading to changes in their biochemical properties and functions . The downstream effects of these changes depend on the specific roles of the target compounds in various biochemical pathways.

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its reactivity, solubility, and stability .

Result of Action

The action of Borane-d3 (1M in THF) results in the reduction of various functional groups, leading to the formation of alcohols and amines . This can significantly alter the chemical structure and properties of the target compounds . At the molecular and cellular level, these changes can affect the compounds’ interactions with other molecules and their roles in various biochemical processes.

Action Environment

The action, efficacy, and stability of Borane-d3 (1M in THF) can be influenced by various environmental factors . For instance, the compound is known to react violently with water, producing flammable gases . Therefore, it must be handled and stored under inert gas in a dry environment . Additionally, the compound is sensitive to heat and light, which can affect its stability and reactivity .

安全和危害

未来方向

属性

IUPAC Name |

trideuterioborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH3/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORVGPXVDQYIDP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]B([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

16.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Borane-d3 (1M in THF) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)

![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)